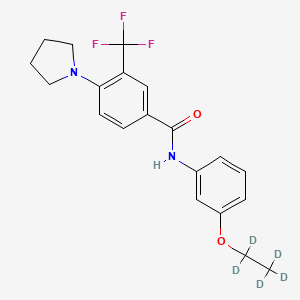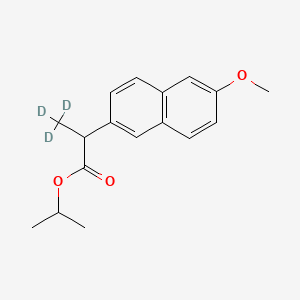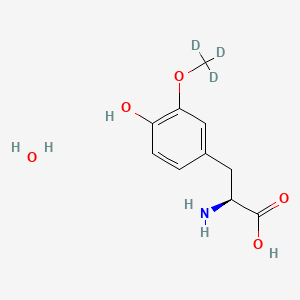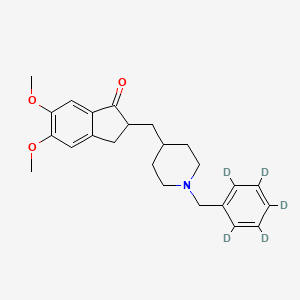
Donepezil-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Donepezil-d5 is a deuterium-labeled derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and analytical method development, as it allows for the precise tracking of the compound in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Donepezil-d5 involves the incorporation of deuterium atoms into the Donepezil molecule. One common method is the catalytic hydrogenation of Donepezil in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the formation of this compound. The reaction typically requires a palladium or platinum catalyst and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and isotopic labeling of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Donepezil-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as Chloramine-T in an acidic medium. This reaction typically results in the formation of oxidized metabolites.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups. Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be analyzed using spectroscopic techniques such as UV, IR, and NMR spectroscopy.
Applications De Recherche Scientifique
Donepezil-d5 has a wide range of scientific research applications:
Chemistry: Used in the development and validation of analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Donepezil.
Medicine: Utilized in clinical research to investigate the efficacy and safety of Donepezil in treating Alzheimer’s disease.
Industry: Applied in quality control processes during the commercial production of Donepezil.
Mécanisme D'action
Donepezil-d5, like Donepezil, exerts its effects by selectively and reversibly inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased concentrations of acetylcholine at cholinergic synapses. The enhanced cholinergic transmission helps alleviate the cognitive symptoms associated with Alzheimer’s disease. The molecular targets include the catalytic active site and the peripheral anionic site of acetylcholinesterase.
Comparaison Avec Des Composés Similaires
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and is used in Alzheimer’s treatment.
Uniqueness of Donepezil-d5: The primary uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies and analytical method development. The presence of deuterium atoms allows for more precise tracking and quantification in biological systems, making it a valuable tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C24H29NO3 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
5,6-dimethoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D |
Clé InChI |
ADEBPBSSDYVVLD-DKFMXDSJSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H] |
SMILES canonique |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


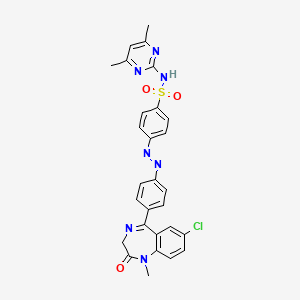

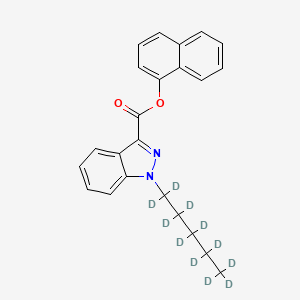
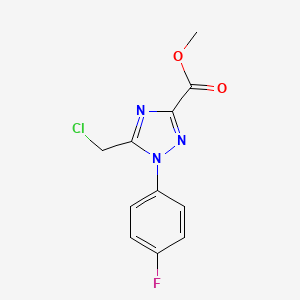
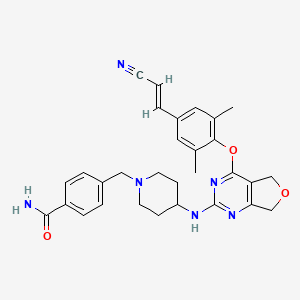
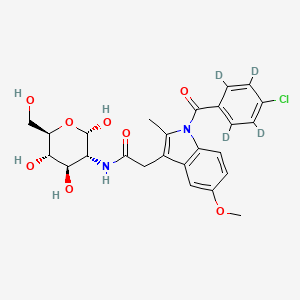

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)


